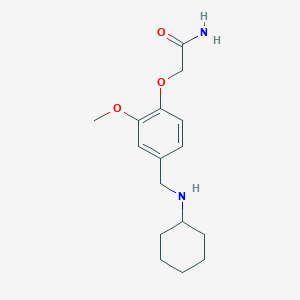

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is a chemical compound with the molecular formula C16H24N2O3. It is known for its diverse applications in scientific research and industry. This compound belongs to the class of amides and is characterized by the presence of a cyclohexylamino group, a methoxyphenoxy group, and an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with cyclohexylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol

- 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is unique due to its specific structural features and the presence of the acetamide group. These characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, dosage effects, and case studies demonstrating its efficacy.

The primary biological activity of this compound involves its interaction with specific biochemical pathways. Notably, it has been shown to inhibit the Janus kinase (JAK) signaling pathway, which plays a crucial role in mediating inflammatory responses. By selectively inhibiting JAK1, this compound disrupts the activation of signal transducer and activator of transcription (STAT) proteins, thereby preventing their translocation to the nucleus and subsequent transcription of target genes involved in inflammation and cell proliferation .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties such as a molecular weight under 400 Da and a clogP value suggesting good membrane permeability. These characteristics enhance its potential for therapeutic applications. The compound is metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites, which can influence its overall efficacy and safety profile .

Dosage Effects in Animal Models

Research on dosage effects has revealed a nuanced relationship between the concentration of this compound and its biological effects. In animal models, lower doses have demonstrated selective inhibition of JAK1 with minimal adverse effects, whereas higher doses have resulted in hepatotoxicity and nephrotoxicity . This suggests a narrow therapeutic window that requires careful dosage optimization.

| Dosage (mg/kg) | Effect | Observations |

|---|---|---|

| 33 | Minimal adverse effects | Selective inhibition of JAK1 |

| 100 | Moderate toxicity | Some liver enzyme elevation |

| 300 | Significant toxicity | Hepatotoxicity observed |

Cellular Effects

The cellular effects of this compound are profound. Studies have shown that it can induce cytotoxic effects in various cancer cell lines by modulating gene expression related to apoptosis and cell cycle regulation. Its ability to influence cellular metabolism is also notable, as it alters the activity of enzymes involved in nucleotide synthesis .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, correlating with downregulation of anti-apoptotic proteins .

- Inflammation Models : In murine models of inflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Autoimmune Disease Models : In lupus-prone mice, long-term treatment with this compound led to reductions in anti-dsDNA antibody levels and improved renal function as measured by urinary albumin creatinine ratios .

Propiedades

IUPAC Name |

2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKDAPPEOASFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356673 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425646-58-8 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.